molecular formula C20H30O B132513 Dehydroabietinol CAS No. 3772-55-2

Dehydroabietinol

Cat. No.: B132513
CAS No.: 3772-55-2
M. Wt: 286.5 g/mol
InChI Key: WSKGRAGZAQRSED-UHFFFAOYSA-N
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Description

Dehydroabietinol is a diterpenoid compound derived from abietane, a class of diterpenes. It is a naturally occurring resin acid found in coniferous trees, particularly in the Pinaceae family.

Mechanism of Action

Target of Action

Dehydroabietinol primarily targets the salicylic acid (SA) biosynthesis and signaling pathway in plants . It promotes the accumulation of transcripts of genes involved in SA biosynthesis and signaling . In addition, it has been implicated in the activation of systemic acquired resistance .

Mode of Action

This compound interacts with its targets by inducing salicylic acid accumulation and signaling . It promotes the accumulation of transcripts of genes involved in SA biosynthesis and signaling . This interaction results in changes in the plant’s defense mechanisms and developmental processes .

Biochemical Pathways

The biosynthesis of diterpene resin acid, such as this compound, occurs in two stages. The first stage involves the diterpene synthase activity occurring in the plastids, and the subsequent hydroxylation reactions by P450s occur in the cytosol on ER membranes . This compound can be further oxidized by P450s to yield dehydroabietinal and dehydroabietic acid .

Pharmacokinetics

It is known that the transport of diterpenoids like this compound across membranes is presumably mediated by transporters .

Result of Action

The application of this compound results in the upregulation of salicylic acid accumulation and signaling, contributing to enhanced disease resistance in plants . It also plays a role in the transition from the vegetative phase of growth to reproductive development in plants . In the context of cancer cell lines, this compound derivatives have shown promising cytotoxicity .

Biochemical Analysis

Biochemical Properties

Dehydroabietinol is involved in the activation of systemic acquired resistance and plays a role in the transition from the vegetative phase of growth to reproductive development in the crucifer plant Arabidopsis thaliana .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . For instance, it has been shown to induce apoptosis, arrest the mitotic process at the G0/G1 phase of the cell cycle, reduce the mitochondrial membrane potential, and increase the intracellular ROS and Ca2+ levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that it induces apoptosis and arrests the mitotic process at the G0/G1 phase of the cell cycle . Additionally, it has been found to reduce the mitochondrial membrane potential and increase the intracellular ROS and Ca2+ levels .

Temporal Effects in Laboratory Settings

It has been suggested that it has long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific studies detailing the threshold effects and any toxic or adverse effects at high doses are currently lacking.

Metabolic Pathways

This compound is involved in various metabolic pathways . It is synthesized by the mevalonate pathway in the cytosol and the 2-C-methylerythritol-4-phosphate pathway in the plastids .

Transport and Distribution

It has been suggested that it may interact with various transporters or binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydroabietinol can be synthesized through the reduction of dehydroabietic acid. One common method involves the use of lithium aluminum hydride in anhydrous tetrahydrofuran as a reducing agent. The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, this compound is often obtained through the hydrogenation of dehydroabietic acid using a copper-chromium or nickel-chromium catalyst at elevated temperatures and pressures. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dehydroabietinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18,21H,5,7,9-11,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKGRAGZAQRSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3772-55-2
Record name 1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1R-(1α,4aβ,10aα)]-1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.108
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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